molecular formula C15H13ClN2O4 B4036769 2-(3-chlorophenoxy)-N-(4-nitrophenyl)propanamide

2-(3-chlorophenoxy)-N-(4-nitrophenyl)propanamide

Cat. No.: B4036769
M. Wt: 320.73 g/mol
InChI Key: YUBGKNXEWDCIAM-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-(4-nitrophenyl)propanamide is an organic compound that features both chlorophenoxy and nitrophenyl functional groups

Scientific Research Applications

2-(3-chlorophenoxy)-N-(4-nitrophenyl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It can be used to study the effects of nitrophenyl and chlorophenoxy groups on biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-(4-nitrophenyl)propanamide typically involves the following steps:

    Formation of 3-chlorophenoxyacetic acid: This can be achieved by reacting 3-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The 3-chlorophenoxyacetic acid is then reacted with 4-nitroaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired propanamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N-(4-nitrophenyl)propanamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in the chlorophenoxy group can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The phenoxy group can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used.

    Reduction: 2-(3-chlorophenoxy)-N-(4-aminophenyl)propanamide.

    Oxidation: Various oxidized derivatives of the phenoxy group.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-(4-nitrophenyl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The nitrophenyl group could be involved in electron transfer processes, while the chlorophenoxy group might interact with hydrophobic regions of proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(4-nitrophenyl)propanamide: Similar structure but with the chlorine atom in a different position.

    2-(3-chlorophenoxy)-N-(3-nitrophenyl)propanamide: Similar structure but with the nitro group in a different position.

Uniqueness

2-(3-chlorophenoxy)-N-(4-nitrophenyl)propanamide is unique due to the specific positioning of the chlorophenoxy and nitrophenyl groups, which can influence its reactivity and interactions with other molecules. This positioning can lead to different biological activities and material properties compared to its isomers.

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-(4-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-10(22-14-4-2-3-11(16)9-14)15(19)17-12-5-7-13(8-6-12)18(20)21/h2-10H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBGKNXEWDCIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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